Tetrahydrothiopyran-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of tetrahydrothiopyran derivatives has been explored through different methodologies. For instance, one approach involves the stereoselective synthesis of (Z)- or (E)- γ,δ-unsaturated carboxylic acids from tetrahydrothiopyran-3-one 1,1-dioxide via alkylation, ring opening, bromination, and Ramberg-Backlund rearrangement (Scholz, 1981). Additionally, efficient, high-yielding synthesis methods under solvent-free conditions have been developed for related tetrahydrothiopyran carbonitrile derivatives, showcasing the versatility of these compounds in synthesis (Atar et al., 2014).
Molecular Structure Analysis
The molecular and crystal structure of related tetrahydropyran and tetrahydropyridine carbonitriles have been determined through X-ray diffraction, revealing their molecular symmetry and conformation. These studies provide insight into the structural characteristics of tetrahydrothiopyran derivatives, which are crucial for understanding their reactivity and physical properties (Jansone et al., 2007).
Chemical Reactions and Properties
Tetrahydrothiopyran-4-carbonitrile and its derivatives exhibit a wide range of reactivities, such as participating in three-component condensations and undergoing transformations under green chemistry conditions. These reactions underline the compound's utility in organic synthesis, particularly in constructing complex molecules with high efficiency and selectivity (Banitaba et al., 2013).
Scientific Research Applications
Thermoelectric Materials
Recent studies have highlighted the potential of polymer-inorganic thermoelectric (TE) nanocomposite materials, which leverage the unique properties of organic conducting polymers and inorganic materials to enhance the thermoelectric figure of merit (ZT), indicating better efficiency and performance. These advancements aim to produce low-cost and high-performance TE materials suitable for large-scale energy-conversion processes, addressing the limitations of traditional inorganic semiconductors (Du et al., 2012; Yue & Xu, 2012).
Organic Chemical Adsorption
Carbon nanotubes (CNTs) have shown remarkable efficiency in adsorbing organic chemicals due to their unique properties like hydrophobic interactions, π-π bonds, electrostatic interactions, and hydrogen bonds. This makes them suitable for environmental applications, such as water treatment, by enhancing the adsorption characteristics of pollutants (Pan & Xing, 2008).
Catalysis and Organic Synthesis
Research in catalysis and organic synthesis has explored the use of various organocatalysts for the construction of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, through three-component cyclocondensation. These developments highlight the versatility and efficacy of organocatalysts in synthesizing complex organic molecules, which are critical in pharmaceuticals and natural product synthesis (Kiyani, 2018).
Electrochemical Sensors
The unique electrochemical properties of carbon materials, including CNTs and synthetic diamonds, have been exploited for developing robust electrochemical sensing systems. These materials enhance the electrochemical reactivity of biomolecules and support electron transfer reactions, offering high sensitivity and specificity in detecting various analytes (Power et al., 2017).
Environmental and Green Chemistry
Activated carbons (AC) have been extensively used for the adsorption of pharmaceutical pollutants like antibiotics from aqueous solutions. Their large specific surface area and favorable pore size distribution make them highly effective in removing contaminants, demonstrating the importance of AC in environmental remediation efforts (Ahmed, 2017).
Safety and Hazards
Tetrahydrothiopyran-4-carbonitrile is classified as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
While specific future directions for Tetrahydrothiopyran-4-carbonitrile are not available, it is worth noting that tetrahydrothiopyrans are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, electrochromic materials, synthetic juvenile hormones, pheromones, and polypropionate fragments . Some derivatives of tetrahydrothiopyrans have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .
Relevant Papers Tetrahydrothiopyrans have been efficiently synthesized in good yields with excellent diastereoselectivity from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate . This paper provides valuable insights into the synthesis and potential applications of tetrahydrothiopyrans.
properties
IUPAC Name |
thiane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKVZWAEWJUKAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616241 | |
Record name | Thiane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiopyran-4-carbonitrile | |
CAS RN |
195503-40-3 | |
Record name | Thiane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiane-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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